Cardiotoxin Analog IV (6-12) TFA is a synthetic peptide derived from the venom of the Taiwan Cobra, specifically designed to mimic the properties of cardiotoxins. This compound is notable for its unique structure and biological activity, making it a subject of interest in various scientific fields. The full chemical name is 2-amino-3-(4-aminobutyl)-N-[(2S)-1-[(2S)-2-amino-3-(4-amino-1,2,5-thiadiazol-3-yl)propyl]carbamoyl]-N-(4-methylphenyl)propanamide, with a molecular formula of C50H71F3N10O9 and a molecular weight of 1013.16 g/mol .
Cardiotoxin Analog IV (6-12) TFA is classified under snake venom peptides and is part of the broader category of cardiotoxins. These compounds are known for their cytotoxic effects and potential therapeutic applications. The analog specifically retains essential features of the original toxin while being modified to enhance certain properties or reduce toxicity .
The synthesis of Cardiotoxin Analog IV (6-12) TFA typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for precise control over the sequence and modifications of amino acids.
Cardiotoxin Analog IV (6-12) TFA features a three-fingered structure typical of many neurotoxins. This structure is characterized by three loops stabilized by disulfide bonds, which are crucial for its biological activity.
Cardiotoxin Analog IV (6-12) TFA can undergo various chemical reactions typical for peptides, including hydrolysis, oxidation, and ligand-binding interactions with cellular components.
The mechanism of action for Cardiotoxin Analog IV (6-12) TFA primarily involves its interaction with cell membranes and subsequent cytotoxic effects.
Cardiotoxin Analog IV (6-12) TFA is typically presented as a lyophilized powder that should be stored at -20°C to maintain stability.
Cardiotoxin Analog IV (6-12) TFA has several applications in scientific research:
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5